2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride
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Overview
Description
2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethoxy group and a fluorine atom attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride typically involves the reaction of 3-fluoropyridine with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethoxy group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
Aminoethoxyvinyl glycine hydrochloride: Known for its role as an ethylene biosynthesis inhibitor in plants.
2-(2-Dimethylamino)ethoxyethanol: Used in various industrial applications, including as a surfactant and corrosion inhibitor.
Uniqueness
2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride stands out due to its unique combination of an aminoethoxy group and a fluorine atom on a pyridine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C7H10ClFN2O |
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Molecular Weight |
192.62 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H |
InChI Key |
DBIWQHMIJZYMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)F.Cl |
Origin of Product |
United States |
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